8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline is a chemical compound with the molecular formula C18H17N3 and a molecular weight of 275.35 g/mol . It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 1-(4-methylphenyl)ethanone hydrazone . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)ethanone 8-quinolinylhydrazone
- Ethanone, 1-(4-methylphenyl)-, 2-(8-quinolinyl)hydrazone
Uniqueness
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline is unique due to its specific hydrazone linkage and quinoline ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |
InChI |
InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14- |
InChI Key |
GNXUWYKCQKFROW-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC2=CC=CC3=C2N=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.